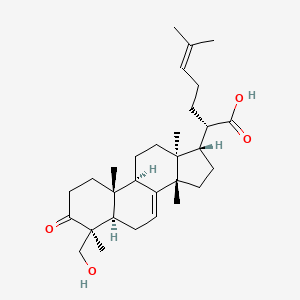

Xanthocerasic acid

Description

Xanthocerasic acid (29-hydroxy-3-oxotirucalla-7,24-dien-21-oic acid) is a triterpenoid compound isolated from the wood of Xanthoceras sorbifolius, a plant widely used in traditional Mongolian medicine for treating rheumatism and inflammation . Structurally, it belongs to the tirucallane-type triterpenoids, characterized by a tetracyclic skeleton with a 7,24-diene system and a 21-oic acid moiety. Its unique 29-hydroxy and 3-oxo functional groups distinguish it from related compounds . Additionally, its increased dissolution in the Mongolian herbal formula Sendeng-4 suggests synergistic interactions that enhance bioavailability, correlating with the formula’s anti-rheumatic effects .

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2S)-2-[(4S,5R,9R,10R,13S,14S,17S)-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)8-7-9-20(26(33)34)21-12-16-30(6)23-10-11-24-27(3,22(23)13-17-29(21,30)5)15-14-25(32)28(24,4)18-31/h8,10,20-22,24,31H,7,9,11-18H2,1-6H3,(H,33,34)/t20-,21-,22-,24+,27+,28+,29-,30+/m0/s1 |

InChI Key |

VOAKMNNRISZQAG-GJFGDYKQSA-N |

Isomeric SMILES |

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)C)C)C(=O)O)C |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)CO)C)C)C)C(=O)O)C |

Synonyms |

29-hydroxy-3-oxotirucalla-7,24-dien-21-oic acid xanthocerasic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Enzyme Inhibition Activity

Xanthocerasic acid demonstrates mixed-type inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies using L-DOPA as a substrate revealed:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| IC₅₀ (tyrosinase inhibition) | 0.72 mg/ml | |

| Maximum inhibition ratio | 52.9% | |

| Kₘ (with inhibitor) | Increased vs control |

-

Mechanism : Lineweaver-Burk plots indicate non-competitive/uncompetitive mixed inhibition, altering both Kₘ and Vₘₐₓ values .

-

pH dependency : Activity fluctuates with buffer pH (optimal at 6.8) .

Antioxidant Reactions

The compound participates in radical scavenging via two primary pathways:

Hydroxyl Radical Scavenging

Reacts with hydroxyl radicals generated by Fenton reactions (Fe²⁺/H₂O₂):

Superoxide Anion Neutralization

In Tris-HCl buffer (pH 8.2), this compound reduces superoxide radicals via electron donation:

textThis compound + O₂⁻ → Stabilized radical + O₂

Receptor Binding

ADMET profiling predicts interactions with:

| Receptor | Binding Probability | Effect |

|---|---|---|

| Estrogen receptor | 77.82% | Partial agonist |

| Androgen receptor | 77.73% | Competitive binding |

| Glucocorticoid receptor | 84.19% | Modulator |

CYP Enzyme Interactions

Stability and Degradation

-

Thermal stability : Degrades under prolonged heat (>30°C) in aqueous solutions .

-

pH sensitivity : Rapid decomposition in alkaline conditions (pH >8) .

Metal Ion Interactions

As a carboxylic acid derivative, this compound:

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Key Findings:

Structural Differences :

- This compound uniquely possesses a 29-hydroxy group , absent in the other two compounds. This group may enhance solubility or target binding .

- 3β-hydroxytirucalla-7,24-dien-21-oic acid has a 3β-hydroxy substituent instead of the 3-oxo group found in this compound and 3-oxotirucalla-7,24-dien-21-oic acid. This difference likely influences redox reactivity and enzyme inhibition profiles .

Pharmacological Activities :

- Both this compound and 3-oxotirucalla-7,24-dien-21-oic acid show anti-HIV-1 protease activity , though potency data remain unspecified .

- In the Sendeng-4 formulation, this compound’s dissolution increases by 30–50% , whereas 3β-hydroxytirucalla-7,24-dien-21-oic acid shows similar trends, suggesting improved bioavailability in combinatorial therapies .

Biosynthetic Pathways :

- These compounds likely derive from a common tirucallane precursor, with modifications at C-3 (hydroxylation/oxidation) and C-29 (hydroxylation) shaping their diversity .

Solubility and Bioavailability: this compound’s hydroxyl group may enhance water solubility compared to its non-hydroxylated analogue, 3-oxotirucalla-7,24-dien-21-oic acid. This property could explain its prominence in ethnomedical applications .

Q & A

Basic Research Questions

Q. What are the standard methods for identifying and quantifying Xanthocerasic acid in plant extracts, and how are they validated?

- Methodological Answer : this compound is typically identified using hyphenated techniques such as HPLC-MS or GC-MS, which combine separation with spectral analysis for specificity. Quantification relies on calibration curves using purified standards, with validation parameters including linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) . NMR spectroscopy (e.g., ¹H and ¹³C) is critical for structural confirmation, with cross-validation via comparison to published spectral databases .

Q. How can researchers ensure the purity of this compound isolates during extraction?

- Methodological Answer : Purity is assessed using orthogonal methods:

- Chromatography : TLC or HPLC with UV/Vis detection to monitor peak homogeneity.

- Spectroscopy : FT-IR to detect functional groups and rule out contaminants.

- Elemental Analysis : Combustion analysis (C, H, O content) to verify stoichiometric consistency .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on enzymatic targets (e.g., lipases or kinases)?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (e.g., 0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., Orlistat for lipases) and negative controls (solvent-only).

- Kinetic Studies : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk analysis .

- Validation : Replicate experiments (n ≥ 3) with statistical power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., differences in solvent systems, cell lines, or assay protocols) .

- Standardization : Adopt consensus guidelines (e.g., OECD protocols) for cytotoxicity assays to minimize variability in IC₅₀ reporting .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity in conflicting pathways .

Q. What advanced techniques elucidate the biosynthetic pathway of this compound in source plants?

- Methodological Answer :

- Isotopic Labeling : Track ¹³C-labeled precursors in plant tissues via LC-MS to map intermediate metabolites .

- Transcriptomics : RNA-seq of plant tissues under stress conditions to identify upregulated genes in putative biosynthetic clusters .

- Heterologous Expression : Clone candidate genes into E. coli or yeast to reconstitute pathway steps in vitro .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze clustered data from repeated this compound toxicity trials?

- Methodological Answer :

- Mixed-Effects Models : Account for nested data (e.g., multiple observations per subject) by including random effects for biological replicates .

- Post-Hoc Adjustments : Use Tukey’s HSD or Bonferroni correction to control type I errors in pairwise comparisons .

- Reporting : Include effect sizes (Cohen’s d) and confidence intervals (95% CI) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.